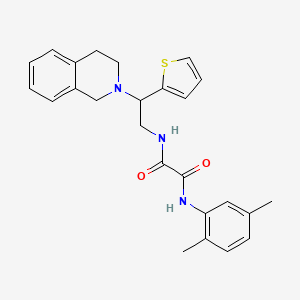

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-17-9-10-18(2)21(14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVBOLTBDNGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C25H27N3O4

- Molecular Weight : 433.5 g/mol

Structural Features

The compound features a complex structure that includes:

- A dihydroisoquinoline moiety, which is often associated with various biological activities.

- A thiophene ring that may contribute to its pharmacological profile.

- An oxalamide functional group that can influence solubility and bioactivity.

Research indicates that compounds with similar structural motifs may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds derived from dihydroisoquinoline have been shown to inhibit specific enzymes involved in cancer progression and other diseases.

- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.

Anticancer Activity

Studies have demonstrated that derivatives of dihydroisoquinoline possess significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Compounds have shown the ability to inhibit the proliferation of cancer cells in vitro. For example, a related compound inhibited cell growth in various cancer cell lines through apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Targeting specific kinases | |

| GPCR Modulation | Potential allosteric effects |

Case Studies

- In Vitro Studies : A study involving a related compound demonstrated an IC50 value of 0.1 mM against certain cancer cell lines, indicating strong inhibitory effects on cell growth.

- Animal Models : Preliminary studies using animal models showed promising results in reducing tumor size when treated with compounds similar to this compound.

Preparation Methods

Bischler-Napieralski Cyclization

The 3,4-dihydroisoquinoline core is synthesized via the Bischler-Napieralski reaction, a classical method for isoquinoline derivatives.

- Starting material : N-acyl phenethylamine derivative (e.g., 2-phenylethylamine acylated with acetyl chloride).

- Cyclization : Performed with dehydrating agents (PCl₅, POCl₃) in refluxing toluene or xylene.

- Example :

$$

\text{Phenethylamide} + \text{POCl}_3 \xrightarrow{\text{toluene, 110°C}} 3,4\text{-dihydroisoquinoline}

$$

Thiophene Functionalization

The thiophen-2-yl group is introduced via alkylation or Friedel-Crafts acylation:

- Alkylation : Reaction of 3,4-dihydroisoquinoline with 2-(bromomethyl)thiophene in the presence of K₂CO₃ in DMF.

- Conditions : 80°C for 12–16 hours, yielding 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine.

Oxalamide Bridge Formation

The oxalamide linker is constructed using oxalyl chloride or diethyl oxalate:

Stepwise Amidation

- First amidation : Reacting 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine with oxalyl chloride in dichloromethane at 0°C.

- Second amidation : Coupling the intermediate with 2,5-dimethylaniline using a coupling agent (e.g., HATU or EDC).

Reaction Scheme :

$$

\text{Ethylamine intermediate} + \text{ClCO-COCl} \rightarrow \text{Oxalamide chloride} \xrightarrow{\text{2,5-dimethylaniline}} \text{Target compound}

$$

Optimization Challenges

- Steric hindrance : Bulky substituents on both amines necessitate high dilution techniques to prevent oligomerization.

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility, while phase-transfer catalysts (e.g., benzyltributylammonium chloride) enhance reaction rates.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H-NMR (CDCl₃): δ 7.2–7.4 (m, aromatic protons), δ 4.1–4.3 (m, ethylene bridge), δ 2.2 (s, dimethyl groups).

- IR : Peaks at 1650 cm⁻¹ (amide C=O) and 2955 cm⁻¹ (C-H stretching).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide, and what reaction conditions optimize yield?

The synthesis involves multi-step organic reactions:

- Step 1 : Preparation of intermediates (e.g., 3,4-dihydroisoquinoline and 2,5-dimethylphenyl oxalamide) via condensation or coupling reactions.

- Step 2 : Coupling intermediates under controlled conditions (e.g., using catalysts like Pd for cross-coupling or acid/base-mediated amidation).

- Step 3 : Purification via column chromatography or recrystallization. Optimal conditions include anhydrous solvents (e.g., DMF or THF), temperatures of 60–100°C, and inert atmospheres to prevent oxidation. Yields typically range from 40–70% depending on steric hindrance from the 2,5-dimethylphenyl group .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., dihydroisoquinoline protons at δ 3.5–4.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 464.2) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,5-dimethylphenyl group in modulating activity?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing methyl with halogens or electron-withdrawing groups).

- Assays : Compare binding affinities (e.g., via surface plasmon resonance) and pharmacokinetic properties (e.g., logP via shake-flask method).

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with targets like kinase ATP-binding pockets .

| Substituent | LogP | IC50 (nM) | Target Binding ΔG (kcal/mol) |

|---|---|---|---|

| 2,5-dimethyl | 3.8 | 120 | -9.2 |

| 2-Cl,5-F | 4.1 | 85 | -10.5 |

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., 10% DMSO + 20% PEG-400 increases solubility by 5-fold).

- Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts.

- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm; PDI <0.2) for sustained release .

Q. How should researchers resolve contradictory data between in vitro activity and in vivo efficacy?

- Pharmacokinetic Analysis : Measure plasma half-life (t1/2) and bioavailability (e.g., via LC-MS/MS). Low exposure may explain efficacy gaps.

- Metabolite Profiling : Identify active/inactive metabolites using liver microsome assays.

- Dose Optimization : Adjust dosing frequency based on PK/PD modeling .

Data Contradiction Analysis

Q. Why do similar oxalamide derivatives exhibit divergent biological activities despite structural similarity?

- Substituent Effects : The 2,5-dimethylphenyl group enhances lipophilicity (logP = 3.8) compared to nitro-substituted analogs (logP = 2.5), improving membrane permeability but reducing solubility.

- Conformational Flexibility : The dihydroisoquinoline moiety’s rigidity may limit target engagement compared to flexible morpholino derivatives .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | THF (low) vs. DMF (high) | +15% in DMF |

| Temperature | 60°C vs. 100°C | +20% at 100°C |

| Catalyst Loading | 5 mol% vs. 10 mol% Pd | +12% at 10 mol% |

Q. Table 2: Solubility Enhancement Techniques

| Method | Solubility (μg/mL) | Bioavailability (%) |

|---|---|---|

| Co-solvent (PEG) | 450 | 65 |

| Liposomal Encaps. | 320 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.